3-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
3-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core substituted with a 4-chlorophenylmethyl group at position 3 and a 2-fluorophenyl carboxamide at position 6. Its molecular formula is C22H21ClFN4O3, with a molecular weight of 443.89 g/mol (derived from analogous compounds in ).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c22-15-7-5-14(6-8-15)13-27-18(28)21(25-20(27)30)9-11-26(12-10-21)19(29)24-17-4-2-1-3-16(17)23/h1-8H,9-13H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWVJITLNSWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 2-fluoroaniline to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve efficient and scalable production. These methods help in reducing reaction times and improving overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide ()
- Key Difference : Replacement of the 2-fluorophenyl group with a 2-methoxyphenyl.
- Molecular Weight : 442.8954 g/mol (vs. 443.89 g/mol for the target compound).
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide ()
- Key Differences :
- Alkyl Substituent : A propyl group replaces the 4-chlorophenylmethyl at position 3.
- Aromatic Group : 3-Trifluoromethylphenyl instead of 2-fluorophenyl.
- Impact : The trifluoromethyl group’s strong electron-withdrawing nature may enhance metabolic stability or alter target interactions.
Core Scaffold Modifications
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide ()
- Key Differences :
- Core Structure : 1,3-Diazaspiro[4.5]decane (vs. 1,3,8-triazaspiro[4.5]decane in the target compound).
- Functional Group : Sulfonamide replaces carboxamide.
- Impact : Sulfonamides are more acidic and may exhibit distinct hydrogen-bonding interactions with biological targets.
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione ()
- Key Differences :
- Substituent : 4-Chlorophenylsulfonyl group at position 3.
- Core Modification : 1,3-Diazaspiro[4.5]decane with a methyl group at position 7.
- Impact : The sulfonyl group increases hydrophilicity and may influence solubility or protein-binding kinetics.
Comparative Data Table
Key Research Findings and Implications
Electron-Withdrawing vs.
Spirocyclic Core Flexibility : Modifications to the diaza/triaza core (e.g., vs. target compound) influence conformational rigidity and interaction with enzymes or receptors .
Solubility and Bioavailability : Sulfonyl and sulfonamide derivatives () exhibit increased polarity, which may improve aqueous solubility but reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
